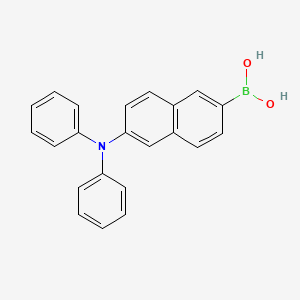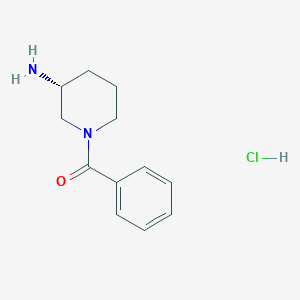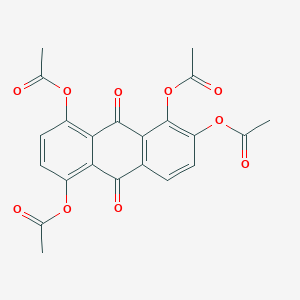
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to its core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate typically involves the oxidation of anthracene derivatives followed by acetylation. One common method involves the use of manganese dioxide (MnO2) as an oxidizing agent to convert anthracene to 9,10-anthraquinone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学的研究の応用
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its stable aromatic structure.
作用機序
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone groups can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can selectively induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: A simpler quinone derivative of anthracene, used in the production of dyes and as a precursor in organic synthesis.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities.
2-Methylanthraquinone: Used in the synthesis of various organic compounds and as a dye intermediate.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is unique due to its multiple acetate groups, which provide additional sites for chemical modification and enhance its solubility in organic solvents. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
2885-46-3 |
|---|---|
分子式 |
C22H16O10 |
分子量 |
440.4 g/mol |
IUPAC名 |
(4,5,6-triacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H16O10/c1-9(23)29-14-7-8-15(30-10(2)24)19-18(14)20(27)13-5-6-16(31-11(3)25)22(32-12(4)26)17(13)21(19)28/h5-8H,1-4H3 |
InChIキー |
XTSWMTDFVMMADU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
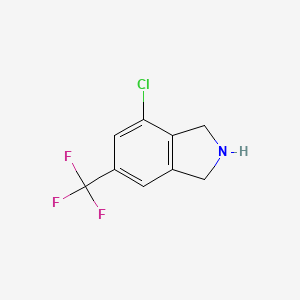
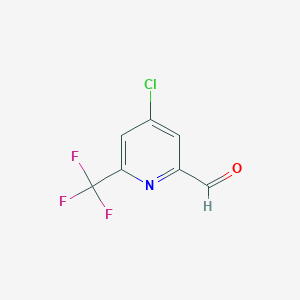
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)

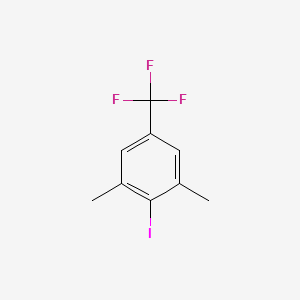
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
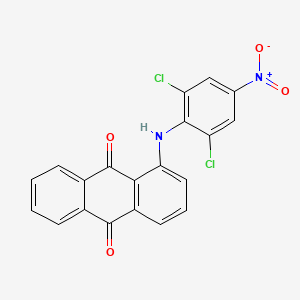
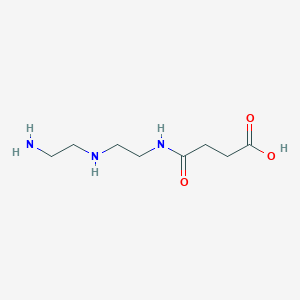
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
